
3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one is a chemical compound known for its intriguing structure and potential applications in various fields. This compound features a pyridinone core with multiple hydroxyl groups, making it a versatile molecule for chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the hydroxylation of a pyridinone precursor, followed by methylation and hydroxymethylation steps. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: 3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyridinone ring or the hydroxymethyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridinone ketones, while reduction can produce pyridinone alcohols.
科学的研究の応用
3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity or altering their function. The compound’s structure enables it to participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
- 2,4-Dihydroxy-6-methylpyridin-3-one
- 3,4-Dihydroxy-5-methylpyridin-2-one
- 3,4-Dihydroxy-6-(hydroxymethyl)pyridin-2-one
Comparison: Compared to these similar compounds, 3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one stands out due to its unique combination of hydroxyl and methyl groups, which enhance its reactivity and potential for forming diverse chemical derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
95508-58-0 |
|---|---|
分子式 |
C7H9NO4 |
分子量 |
171.15 g/mol |
IUPAC名 |
3,4-dihydroxy-6-(hydroxymethyl)-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9NO4/c1-3-4(2-9)8-7(12)6(11)5(3)10/h9,11H,2H2,1H3,(H2,8,10,12) |
InChIキー |
OYZVPRNFUOGWOO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=O)C(=C1O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



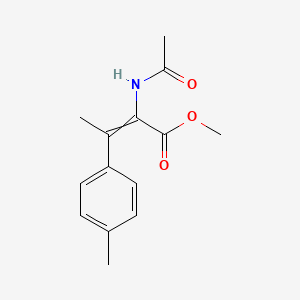

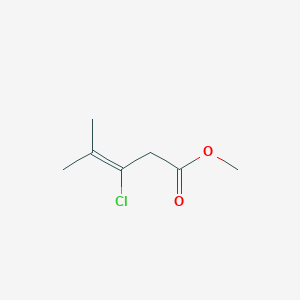

![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
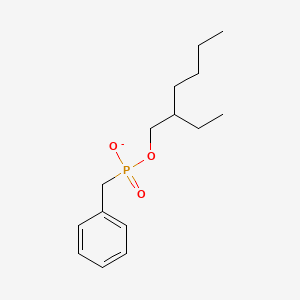
![[1,1'-Biphenyl]-2,2'-diol, 5-(2-propenyl)-5'-propyl-](/img/structure/B14335749.png)
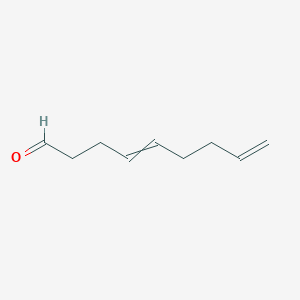

![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)
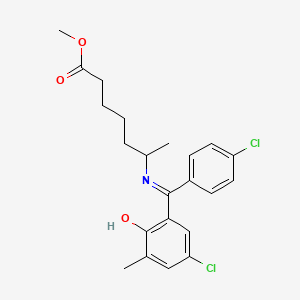
![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)

